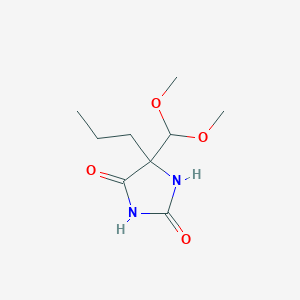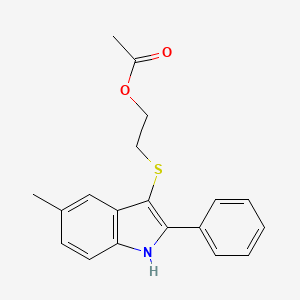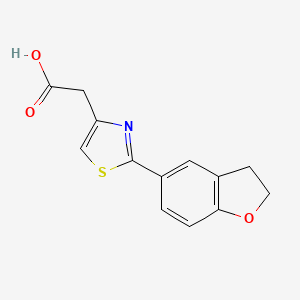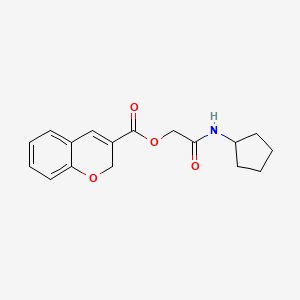
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with a dimethoxymethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazolidine derivative with a dimethoxymethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups, leading to a variety of derivatives.
Scientific Research Applications
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. Studies have shown that modifications to its structure can enhance its efficacy against certain pathogens.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple ether with applications in organic synthesis.
2,5-Dimethoxyamphetamine: A psychoactive compound with distinct pharmacological properties.
Uniqueness
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
CAS No. |
7146-47-6 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-9(7(14-2)15-3)6(12)10-8(13)11-9/h7H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
ATYFXVNMFPULSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)

![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)





![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)

